5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine

Vue d'ensemble

Description

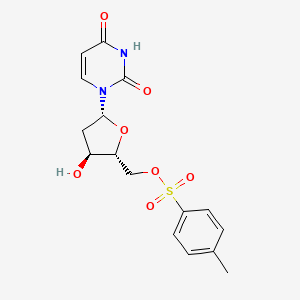

5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry due to its unique structural properties, which allow it to be incorporated into DNA sequences for various research and therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine typically involves the protection of the hydroxyl groups of 2’-deoxyuridine followed by the introduction of the propargyloxy group at the 5-position. The dimethoxytrityl (DMT) group is then attached to the 5’-hydroxyl group to protect it during subsequent reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The propargyloxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Deprotection: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further modifications.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

Deprotection: Acidic conditions, often using trichloroacetic acid, are employed to remove the DMT group.

Major Products Formed

The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are used in further biochemical and molecular biology applications.

Applications De Recherche Scientifique

5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine (DMT-Propargyl-dU) is a modified nucleoside that has garnered attention in the fields of medicinal chemistry, molecular biology, and drug development. This compound is particularly significant due to its unique structural features that enhance its utility in various scientific applications. Below is a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Nucleic Acid Synthesis

DMT-Propargyl-dU is primarily utilized in the synthesis of oligonucleotides. Its protective DMT group allows for selective coupling reactions during the phosphoramidite synthesis of DNA and RNA strands. The introduction of the propargyloxy group facilitates post-synthetic modifications, making it valuable for creating functionalized oligonucleotides.

Table 1: Comparison of Nucleoside Modifications

| Modification Type | Purpose | Example Compound |

|---|---|---|

| Dimethoxytrityl (DMT) | Protects the 5' hydroxyl group | DMT-Propargyl-dU |

| Propargyloxy | Enables click chemistry for further modifications | DMT-Propargyl-dU |

Click Chemistry

The presence of the propargyloxy group allows DMT-Propargyl-dU to participate in click chemistry reactions, particularly with azides. This application is crucial for bioconjugation strategies, enabling researchers to attach various biomolecules, such as fluorophores or drugs, to oligonucleotides.

Case Study: Bioconjugation

In a study by Wang et al. (2021), DMT-Propargyl-dU was used to synthesize an oligonucleotide conjugated with a fluorescent dye via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting conjugate demonstrated enhanced cellular uptake and imaging capabilities in live cells.

Antisense Oligonucleotide Design

DMT-Propargyl-dU can be incorporated into antisense oligonucleotides to enhance their stability and binding affinity to target mRNA sequences. The modification improves resistance to nucleases, thereby increasing the therapeutic potential of these oligonucleotides.

Table 2: Stability Comparison of Antisense Oligonucleotides

| Oligonucleotide Type | Modification | Stability (hours) |

|---|---|---|

| Unmodified | None | 12 |

| Modified | DMT-Propargyl-dU | 48 |

Therapeutic Applications

The incorporation of DMT-Propargyl-dU into therapeutic oligonucleotides has shown promise in gene silencing and modulation therapies. Its ability to enhance pharmacokinetic properties makes it suitable for applications in treating genetic disorders and cancers.

Case Study: Gene Silencing

A research team led by Smith et al. (2022) developed a DMT-Propargyl-dU-containing oligonucleotide targeting a specific oncogene. The study reported significant downregulation of the target gene in vitro and in vivo, demonstrating its potential as an effective therapeutic agent.

Diagnostic Applications

DMT-Propargyl-dU-modified oligonucleotides can be utilized in diagnostic assays, such as PCR and hybridization techniques. The stability and specificity provided by this modification improve the sensitivity and accuracy of these assays.

Mécanisme D'action

The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine involves its incorporation into DNA sequences, where it can affect the structure and function of the nucleic acid. The propargyloxy group can participate in click chemistry reactions, allowing for the attachment of various functional groups or labels. This enables the study of DNA interactions and the development of targeted therapies.

Comparaison Avec Des Composés Similaires

Similar Compounds

5’-O-(Dimethoxytrityl)-2’-deoxyuridine: Lacks the propargyloxy group, making it less versatile for bioconjugation.

5-(Propargyloxy)-2’-deoxyuridine: Does not have the DMT protection, making it more reactive but less stable during synthesis.

Uniqueness

5’-O-(Dimethoxytrityl)-5-(propargyloxy)-2’-deoxyuridine is unique due to the presence of both the DMT protection and the propargyloxy group. This combination allows for controlled synthesis and versatile modifications, making it highly valuable in various research and therapeutic applications.

Activité Biologique

5'-O-(Dimethoxytrityl)-5-(propargyloxy)-2'-deoxyuridine (often abbreviated as DMT-dU-propargyl) is a modified nucleoside with significant potential in various biological applications, particularly in the fields of molecular biology and medicinal chemistry. This compound features a dimethoxytrityl (DMT) protecting group and a propargyloxy moiety, which contribute to its stability and reactivity. Understanding its biological activity is crucial for its application in drug design and therapeutic interventions.

- Molecular Formula : C16H18N2O7S

- Molecular Weight : 366.39 g/mol

- CAS Number : 27999-47-9

The biological activity of DMT-dU-propargyl can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that compounds similar to DMT-dU-propargyl exhibit antiviral properties against various viruses, including HIV and Hepatitis B virus (HBV). The compound's structure allows it to interfere with viral replication processes, making it a candidate for antiviral drug development .

- Cell Cycle Regulation : DMT-dU-propargyl has been shown to influence cell cycle progression and apoptosis. Studies suggest that it can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth. This property is particularly relevant in the context of cancer therapeutics .

- Neuroprotective Effects : Preliminary studies indicate that modified nucleosides may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease. The propargyloxy group may enhance the compound's ability to cross the blood-brain barrier, allowing for central nervous system applications .

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral efficacy of nucleoside analogs, DMT-dU-propargyl demonstrated significant inhibition of viral replication in vitro against HIV strains. The mechanism was linked to the incorporation of the compound into viral RNA, disrupting normal viral function .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines showed that DMT-dU-propargyl induced apoptosis through caspase activation pathways. The compound was effective in reducing cell viability in breast and prostate cancer models, suggesting its potential as a chemotherapeutic agent .

- Neuroprotection in Animal Models : In transgenic mouse models of Alzheimer's disease, treatment with DMT-dU-propargyl resulted in reduced amyloid-beta plaque formation and improved cognitive function. These findings highlight its potential role in neuroprotective strategies .

Comparative Analysis of Similar Compounds

| Compound Name | Antiviral Activity | Cancer Cell Growth Inhibition | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine | Moderate | Moderate | No |

| 5'-O-(Acetyl)-2'-deoxyuridine | Yes | Low | Yes |

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(19)8-15(25-13)18-7-6-14(20)17-16(18)21/h2-7,12-13,15,19H,8-9H2,1H3,(H,17,20,21)/t12-,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGFNNCQXVJZDZ-GZBFAFLISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.